molecular formula C12H15N B13194147 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline

4-Cyclopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13194147
M. Wt: 173.25 g/mol
InChI Key: DGMZJKWIFIEMIW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali can yield 1,2,3,4-tetrahydroquinoline derivatives . Another method involves the use of domino reactions, which include reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes .

Industrial Production Methods

Industrial production methods for this compound typically involve catalytic hydrogenation of quinoline derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used under high-pressure hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes and receptors, modulating biological processes such as inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-1,2,3,4-tetrahydroquinoline is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-cyclopropyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H15N/c1-2-4-12-11(3-1)10(7-8-13-12)9-5-6-9/h1-4,9-10,13H,5-8H2

InChI Key

DGMZJKWIFIEMIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=CC=CC=C23

Origin of Product

United States

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